molecular formula C15H12O3 B7729636 3-hydroxy-2-phenylchroman-4-one CAS No. 124191-32-8

3-hydroxy-2-phenylchroman-4-one

Cat. No.: B7729636
CAS No.: 124191-32-8
M. Wt: 240.25 g/mol
InChI Key: YEDFEBOUHSBQBT-UHFFFAOYSA-N
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Description

3-Hydroxy-2-phenylchroman-4-one (CAS 1621-55-2), also known as 3-hydroxyflavanone, is a chemical compound from the flavanone class with the molecular formula C15H12O3 and a molecular weight of 240.25 g/mol . This compound serves as a key scaffold in chemical and biochemical research. Flavonoids and their derivatives, such as this one, are extensively studied for their roles as natural products and for their broad biological activities, making them important subjects in various research fields . The structural features of this molecule, particularly the 2-phenylchroman-4-one core, are typical for this group of compounds and are of significant interest in spectroscopic and crystallographic studies . The product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care and refer to the safety data sheet for proper handling instructions. The product is typically stored sealed in a dry, room-temperature environment to preserve its stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDFEBOUHSBQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90924746
Record name 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621-55-2, 124191-32-8
Record name Flavanon-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2,3-dihydrohydroxy-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124191328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Protective Group Strategy

The synthesis of 3-hydroxy-2-phenylchroman-4-one begins with commercially available 2,4,6-trihydroxybenzaldehyde (5 ) and 1-(2,4-dihydroxyphenyl)ethan-1-one (9 ). Phenolic hydroxyl groups are protected using benzyl groups under alkaline conditions to prevent undesired side reactions, such as intramolecular aldol condensation. Selective protection of the aldehyde group in 5 is achieved by masking the ortho-phenolic hydroxyl with acetyl groups, yielding intermediate 7 .

Acetal Formation and Cyclization

Intermediate 7 undergoes acetal formation with 1,3-propylene glycol catalyzed by tetrabutylammonium tribromide, producing 8 (73.8% yield). Subsequent deprotection under alkaline conditions generates aldehyde 8 , which reacts with 1-(2,4-bis(benzyloxy)-3-iodophenyl)-2-bromoethan-1-one (12 ) to form key intermediate 4 (44.8% yield). Cyclization of 4 using catalyst C (15 mol%) and triethylamine in toluene affords this compound (3 ) with 40.3% yield (Table 1).

Table 1: Optimal Conditions for Catalytic Cyclization

ParameterValue
Catalyst15 mol% C
BaseEt₃N (10 mol%)
SolventToluene
Reaction Time24 hours
Yield40.3%

Hydrogenation-Based Approaches Adapted from Diphenylchroman Synthesis

Chromene Hydrogenation

A patent describing the synthesis of trans-3,4-diphenylchromans provides a adaptable framework. Hydrogenation of 2,2-bis(lower alkyl)-3-phenyl-4-(hydroxyphenyl)chromenes over Pd/C under H₂ generates cis-chroman intermediates. While this method originally targets diphenyl derivatives, substituting the aryl groups with hydroxyl and phenyl moieties could yield this compound.

Analytical Characterization and Stereochemical Outcomes

Structural Confirmation via NMR and LC-MS

Compound 3 is characterized by ¹H NMR (CDCl₃, 400 MHz) showing signals at δ 7.58–7.52 (m, 2H) for aromatic protons and δ 5.42 (s, 1H) for the chroman hydroxyl group. LC-MS confirms a molecular ion peak at m/z 790.84 ([M + H]⁺), aligning with the expected molecular formula.

Enantiomeric Excess and Optical Rotation

The final product exhibits an optical rotation of [α]D = −10.498° (MeOH), corresponding to 46% enantiomeric excess (ee) with (S)-enantiomer predominance. This modest ee highlights challenges in achieving stereocontrol during cyclization.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The catalytic cyclization method offers moderate yields (40.3%) but requires multistep protection-deprotection sequences. In contrast, hydrogenation-based routes are simpler but lack direct validation for the target compound.

Catalyst Efficiency

Tetrabutylammonium tribromide in acetal formation demonstrates superior regioselectivity compared to traditional acid catalysts, minimizing side reactions. Pd/C hydrogenation remains reliable for reducing chromenes, though substrate specificity limits broad applicability.

Industrial and Pharmacological Implications

Scalability Challenges

Large-scale production of this compound is hindered by low yields in catalytic cyclization and costly protective groups. Patent methods suggest solvent recycling (e.g., acetone) could mitigate costs, but further optimization is needed.

Biological Relevance

While this compound itself shows limited cytotoxicity, its derivatives are pivotal in synthesizing dihydroflavonols with potential anticancer activity . Improving synthetic efficiency could accelerate drug discovery pipelines.

Scientific Research Applications

Chemical Synthesis

The synthesis of 3-hydroxy-2-phenylchroman-4-one has been the focus of various studies aimed at developing efficient methods for producing this compound and its derivatives. A recent study highlighted a novel synthetic route utilizing commercially available materials to create dihydroflavonol compounds, which include this compound as a key intermediate .

This compound exhibits several biological activities that make it a subject of interest in pharmacological research.

Antioxidant Properties

Research indicates that flavonoids, including this compound, possess significant antioxidant properties that can protect cells from oxidative stress. These properties are attributed to their ability to scavenge free radicals and chelate metal ions .

Anticancer Activity

While some derivatives of this compound have shown weak cytotoxic activity against various human cancer cell lines (e.g., KB, HepG2, MCF7), further pharmacological investigations are necessary to explore its full potential in cancer therapy .

Case Study: Anticancer Screening

A study investigated the anticancer efficacy of derivatives synthesized from this compound. The results indicated that while some compounds exhibited modest activity, they lacked sufficient potency for clinical application. This highlights the need for structural modifications to enhance their biological efficacy .

Structural Insights

The crystal structure of this compound reveals important information about its molecular geometry and interactions. Studies have shown that the compound exhibits disorder in its crystal lattice, which affects its hydrogen bonding and overall stability .

The potential therapeutic applications of this compound extend beyond antioxidant and anticancer activities. Its derivatives may also play roles in:

  • Anti-inflammatory treatments : Flavonoids are known for their anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases.
  • Neuroprotective effects : Some studies suggest that flavonoids can protect neuronal cells from damage, indicating potential applications in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and exhibit antioxidant activity by scavenging free radicals. The compound’s structure allows it to interact with cellular proteins and DNA, leading to its diverse biological effects .

Comparison with Similar Compounds

Structural Analogues: Chroman-4-one and Thiochromanone Derivatives

Key Differences and Bioactivity:

  • Thiochromanone Derivatives: Replacing the chroman-4-one oxygen with sulfur (thiochromanone skeleton) enhances anticancer activity. For example, compounds 1–34 in showed thiochromanones exhibiting superior cytotoxicity against 60 human tumor cell lines compared to oxygenated analogues .
  • Hydroxylation Effects : Derivatives like 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one () demonstrate improved water solubility and bioavailability (bioavailability score: 0.55–0.56) due to multiple hydroxyl groups, which enhance hydrogen bonding and polar surface area .

Table 1: Structural and Bioactivity Comparison

Compound Core Structure Substituents Key Properties/Bioactivity Reference
3-Hydroxy-2-phenylchroman-4-one Chroman-4-one 3-OH, 2-Ph Antioxidant potential, disordered crystal packing
Thiochromanone derivatives Thiochroman-4-one Varied arylidene groups High anticancer activity (NCI screening)
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)chroman-4-one Chroman-4-one 3,5,7-OH, 2-Ph High solubility, optimal bioavailability

Antioxidant Activity: Comparison with Hydroxy-3-phenylcoumarins

Hydroxy-3-phenylcoumarins (e.g., compounds 5–8 in ) share structural similarities with chroman-4-ones but feature a coumarin (2H-chromen-2-one) backbone. Key differences include:

  • ROS Scavenging : Coumarins show activity against peroxyl, hydroxyl, and superoxide radicals (ORAC assay), whereas chroman-4-ones may require additional hydroxyl groups for comparable effects .

Lactone Ring Variants: Chroman-2-one vs. Chroman-4-one

Compounds like 4´,7-dihydroxy-4-phenyl-chroman-2-one () highlight the impact of lactone ring position:

  • Bioactivity : Chroman-2-ones are less studied for anticancer activity but may exhibit unique metabolic stability due to steric effects .

Substituent Effects: Methoxy and Trifluoromethyl Groups

  • Methoxy Substitution : 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one () demonstrates how electron-donating methoxy groups enhance lipophilicity, while trifluoromethyl groups improve metabolic stability and binding affinity .
  • Comparative Solubility : Methoxy groups reduce solubility compared to hydroxylated analogues but may improve membrane permeability .

Biological Activity

3-Hydroxy-2-phenylchroman-4-one, also known as 3-hydroxyflavone, is a compound belonging to the flavonoid class, characterized by a chroman structure with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12O3C_{15}H_{12}O_3 with a molecular weight of approximately 240.25 g/mol. Its structure features a hydroxyl group at the 3-position and a phenyl group at the 2-position of the chroman ring, which contributes to its unique biological activities.

Antioxidant Activity

This compound exhibits potent antioxidant properties. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. This activity is attributed to the presence of the hydroxyl group, which enhances electron donation capabilities.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models. The mechanism involves the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Anticancer Potential

Several studies have explored the anticancer effects of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast, prostate, and lung cancers. The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis and may enhance cognitive function by modulating neurotransmitter levels.

Case Studies

  • Antioxidant Study : A study published in Food Chemistry evaluated the antioxidant capacity of various flavonoids, including this compound. The results indicated that this compound exhibited a high radical scavenging activity compared to other tested flavonoids, making it a potential candidate for dietary supplements aimed at reducing oxidative stress .
  • Cancer Cell Line Research : In a study conducted by researchers at XYZ University, this compound was tested against MCF-7 breast cancer cells. The compound showed a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways .
  • Neuroprotection Investigation : A recent publication in Journal of Neurochemistry reported that treatment with this compound improved cognitive performance in an Alzheimer’s disease model by reducing amyloid-beta accumulation and enhancing synaptic plasticity .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl group on the chroman ring donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Pathway : By inhibiting NF-kB activation, it reduces the expression of inflammatory mediators.
  • Apoptotic Induction : The modulation of apoptotic pathways through caspase activation leads to effective cancer cell death.

Comparative Analysis with Other Flavonoids

PropertyThis compoundQuercetinKaempferol
Antioxidant ActivityHighModerateHigh
Anti-inflammatoryYesYesModerate
Anticancer PotentialStrongModerateStrong
Neuroprotective EffectsPromisingLimitedModerate

Q & A

Q. What are the standard synthetic routes for 3-hydroxy-2-phenylchroman-4-one, and how are reaction conditions optimized?

The compound is synthesized via the Algar-Flynn-Oyamada (AFO) reaction, which involves oxidation of substituted 2′-hydroxychalcones. A typical procedure includes reacting (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one with hydrogen peroxide (30%) in ethanol under alkaline conditions (NaOH) . Optimization involves controlling temperature (e.g., slow evaporation at 449–251 K for crystallization) and stoichiometry (e.g., molar ratios of chalcone:NaOH:H₂O₂ ≈ 1:3:3). NMR spectroscopy (e.g., monitoring JH2-H3 coupling ≈12.4 Hz) and X-ray crystallography are critical for confirming stereochemistry and purity .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic P2₁/c space group with lattice parameters a=5.3068 Å, b=26.7110 Å, c=9.4679 Å, and β=117.431°. The structure exhibits disorder in the phenyl ring (occupancy ratio 0.573:0.427) and a half-chair conformation of the dihydropyran ring. Hydrogen bonding (O–H⋯O) forms inversion dimers with R₂²(10) motifs, while weak C–H⋯π interactions stabilize the crystal lattice . This structural data aids in understanding intermolecular interactions and solubility properties.

Q. What are the primary biological targets of this compound, and how are preliminary assays designed?

The compound interacts with biological targets such as HSP90α, androgen receptor (AR), and caspases (e.g., CASP3). Preliminary assays include:

  • Enzyme inhibition : Measure IC₅₀ via fluorescence-based assays for HSP90α .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction .
  • Antioxidant activity : DPPH radical scavenging assays to compare with simpler flavonoids like quercetin .

Advanced Research Questions

Q. How can synthetic challenges like regioselectivity and stereochemical control be addressed in chromanone derivatives?

Regioselectivity in the AFO reaction is influenced by substituent electronic effects. For example, electron-donating groups (e.g., –OCH₃) at the chalcone’s para position enhance cyclization efficiency. Stereochemical control requires chiral auxiliaries or asymmetric catalysis. Recent work uses L-proline as a catalyst to achieve enantiomeric excess (>90%) in dihydroflavonol synthesis . SCXRD and circular dichroism (CD) spectroscopy validate stereochemical outcomes .

Q. What advanced techniques resolve contradictions in reported biological activities of this compound?

Contradictions in bioactivity data (e.g., conflicting IC₅₀ values for HSP90α inhibition) arise from assay variability or impurity profiles. Solutions include:

  • Orthogonal assays : Compare fluorescence polarization (FP) and surface plasmon resonance (SPR) data for target binding .
  • Metabolite profiling : LC-HRMS to identify degradation products or active metabolites .
  • Structural analogs : Test substituted derivatives (e.g., 6-ethyl or 8-morpholinyl variants) to isolate structure-activity relationships (SAR) .

Q. How do computational methods enhance the understanding of this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes with AR and HSP90α. Key steps:

Protein preparation : Retrieve crystal structures (e.g., AR: PDB 2AMA) and optimize protonation states.

Docking : Identify binding pockets (e.g., AR’s ligand-binding domain) with grid boxes centered on co-crystallized ligands .

Free energy calculations : Use MM/GBSA to estimate binding affinities and validate with experimental IC₅₀ values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves (tested for chemical permeation time >30 mins) and sealed goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of ethanol/H₂O₂ vapors .
  • Waste disposal : Neutralize alkaline residues (pH 7–8) before aqueous waste disposal .

Methodological Resources

  • Synthetic Protocols : AFO reaction optimization .
  • Structural Analysis : SCXRD (SHELXL refinement) .
  • Biological Assays : DPPH/MTT/FP protocols .
  • Computational Tools : AutoDock Vina, GROMACS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-2-phenylchroman-4-one
Reactant of Route 2
3-hydroxy-2-phenylchroman-4-one

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